molecular formula C15H17N3S B5713465 N-(4-ISOPROPYLPHENYL)-N'-(2-PYRIDYL)THIOUREA

N-(4-ISOPROPYLPHENYL)-N'-(2-PYRIDYL)THIOUREA

Cat. No.: B5713465
M. Wt: 271.4 g/mol
InChI Key: SYYMLWALIMDQSS-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to a 4-isopropylphenyl group and a 2-pyridyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA typically involves the reaction of 4-isopropylaniline with 2-pyridinecarbothioamide. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)THIOUREA can be compared with other thiourea derivatives, such as:

    N,N’-Diphenylthiourea: Lacks the pyridyl group, resulting in different reactivity and applications.

    N-(2-Pyridyl)-N’-phenylthiourea: Similar structure but without the isopropyl group, affecting its chemical properties.

    N,N’-Diisopropylthiourea: Contains two isopropyl groups, leading to distinct steric and electronic effects.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11(2)12-6-8-13(9-7-12)17-15(19)18-14-5-3-4-10-16-14/h3-11H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYMLWALIMDQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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